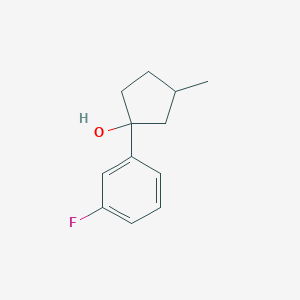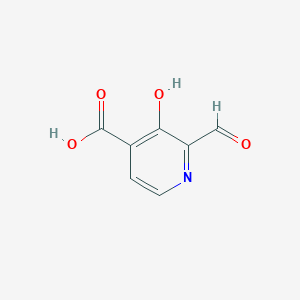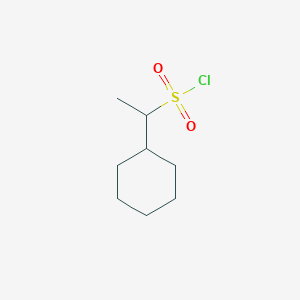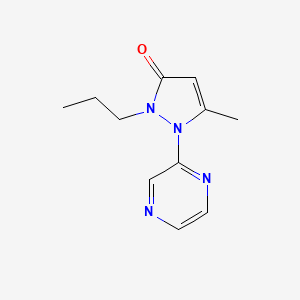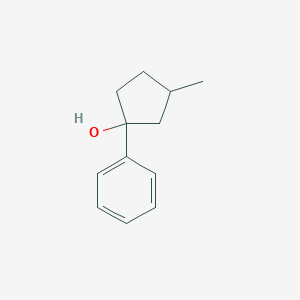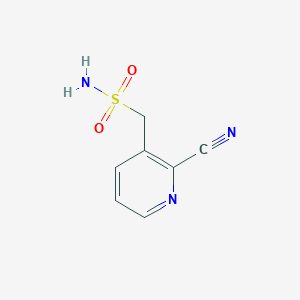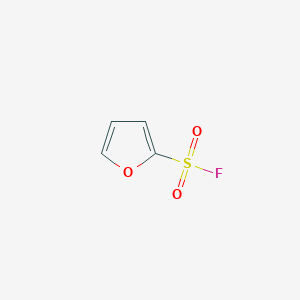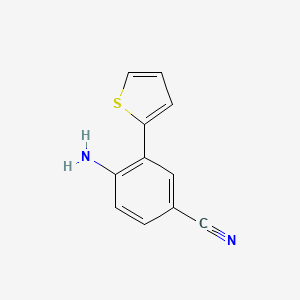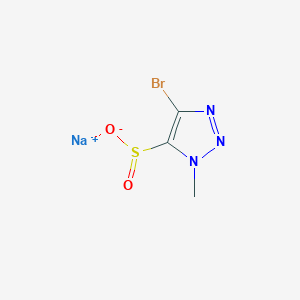
Sodium 4-bromo-1-methyl-1H-1,2,3-triazole-5-sulfinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium 4-bromo-1-methyl-1H-1,2,3-triazole-5-sulfinate is an organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a bromine atom, a methyl group, and a sulfinate group attached to the triazole ring. It is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 4-bromo-1-methyl-1H-1,2,3-triazole-5-sulfinate typically involves the reaction of 1-methyl-1H-1,2,3-triazole with a brominating agent such as bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 4-position of the triazole ring. The resulting 4-bromo-1-methyl-1H-1,2,3-triazole is then reacted with a sulfinate source, such as sodium sulfinate, under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors, controlled temperature, and pressure conditions, and the use of catalysts to enhance the reaction rate.
化学反应分析
Types of Reactions
Sodium 4-bromo-1-methyl-1H-1,2,3-triazole-5-sulfinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The sulfinate group can undergo oxidation to form sulfonates or reduction to form sulfides.
Cycloaddition Reactions: The triazole ring can participate in cycloaddition reactions with alkynes or azides to form larger heterocyclic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Cycloaddition Reactions: Copper(I) catalysts and azides or alkynes are used under mild conditions.
Major Products
Substitution Reactions: Products include 4-substituted triazoles.
Oxidation Reactions: Products include sulfonates.
Reduction Reactions: Products include sulfides.
Cycloaddition Reactions: Products include larger heterocyclic compounds.
科学研究应用
Sodium 4-bromo-1-methyl-1H-1,2,3-triazole-5-sulfinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is used in the study of enzyme inhibition and as a probe for biological assays.
Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties
作用机制
The mechanism of action of Sodium 4-bromo-1-methyl-1H-1,2,3-triazole-5-sulfinate involves its interaction with specific molecular targets. The bromine atom and the sulfinate group play crucial roles in its reactivity. The compound can act as an electrophile in substitution reactions, allowing it to form covalent bonds with nucleophiles. Additionally, the triazole ring can participate in coordination with metal ions, influencing various biochemical pathways .
相似化合物的比较
Similar Compounds
4-Bromo-1-methyl-1H-1,2,3-triazole: Lacks the sulfinate group, making it less reactive in certain chemical reactions.
1-Methyl-1H-1,2,3-triazole-5-sulfinate: Lacks the bromine atom, affecting its electrophilic properties.
4,5-Dibromo-1-methyl-1H-1,2,3-triazole: Contains an additional bromine atom, increasing its reactivity in substitution reactions.
Uniqueness
Sodium 4-bromo-1-methyl-1H-1,2,3-triazole-5-sulfinate is unique due to the presence of both the bromine atom and the sulfinate group. This combination imparts distinct chemical properties, making it a versatile reagent in various chemical and biological applications. Its ability to undergo multiple types of reactions and its potential use in diverse fields highlight its significance in scientific research .
属性
分子式 |
C3H3BrN3NaO2S |
|---|---|
分子量 |
248.04 g/mol |
IUPAC 名称 |
sodium;5-bromo-3-methyltriazole-4-sulfinate |
InChI |
InChI=1S/C3H4BrN3O2S.Na/c1-7-3(10(8)9)2(4)5-6-7;/h1H3,(H,8,9);/q;+1/p-1 |
InChI 键 |
SUZVUWXLNLLZPA-UHFFFAOYSA-M |
规范 SMILES |
CN1C(=C(N=N1)Br)S(=O)[O-].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 2-chloro-6,6-dioxo-1-oxa-6lambda6-thiaspiro[2.4]heptane-2-carboxylate](/img/structure/B13226426.png)

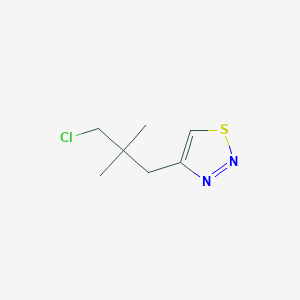

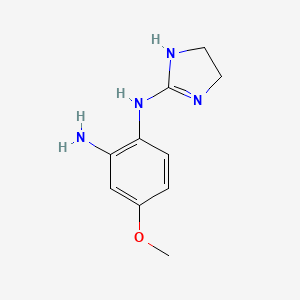
![2-(5-(Trifluoromethyl)-1H-pyrrolo[2,3-B]pyridin-3-YL)ethanamine](/img/structure/B13226468.png)
